molecular formula C20H16F3N3S B4742567 6-(5-ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 832746-72-2

6-(5-ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4742567
CAS No.: 832746-72-2
M. Wt: 387.4 g/mol
InChI Key: JFKSKSKYRQUJOY-UHFFFAOYSA-N
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Description

The compound 6-(5-ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a pyrazolo[3,4-b]pyridine derivative featuring a trifluoromethyl group at position 4, a phenyl group at position 1, a methyl group at position 3, and a 5-ethylthienyl substituent at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thienyl moiety may influence electronic properties and binding interactions .

Properties

IUPAC Name

6-(5-ethylthiophen-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3S/c1-3-14-9-10-17(27-14)16-11-15(20(21,22)23)18-12(2)25-26(19(18)24-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKSKSKYRQUJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126051
Record name 6-(5-Ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832746-72-2
Record name 6-(5-Ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832746-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(5-Ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 6-(5-ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, analgesic, and potential anticancer effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H16F3N3S\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}_3\text{S}

This structure incorporates a trifluoromethyl group and a thienyl moiety, which are significant for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to the one have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways.

Key Findings:

  • A related pyrazole derivative exhibited an IC50 value of 3.5nM3.5\,\text{nM} against COX-2, indicating potent anti-inflammatory effects .
  • In vivo models using carrageenan-induced paw edema showed that certain pyrazole derivatives could reduce inflammation significantly compared to standard treatments like celecoxib .
CompoundIC50 (nM)COX Selectivity Index
Compound A3.5344.56
Celecoxib54.65-

Analgesic Activity

The analgesic properties of this class of compounds have also been documented. The mechanism often involves the inhibition of prostaglandin synthesis, leading to pain relief.

Research Insights:

  • In animal studies, some pyrazole derivatives showed up to 50% inhibition in pain models, suggesting effective analgesic action .
  • The compound's ability to cross the blood-brain barrier enhances its potential as a central analgesic agent.

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth.

Notable Studies:

  • Certain analogs have been evaluated for their effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • The compound's structural features may enhance its interaction with key proteins involved in cancer progression, making it a candidate for further investigation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Study on COX Inhibition:
    • A series of substituted pyrazoles were synthesized and tested for their anti-inflammatory activity.
    • Results indicated that compounds with trifluoromethyl substitutions had enhanced COX-2 selectivity and lower toxicity profiles compared to traditional NSAIDs .
  • In Vivo Analgesic Effects:
    • A study involving the administration of a pyrazole derivative demonstrated significant pain relief in rodent models, with minimal side effects noted during histopathological examinations .

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts molecular properties and bioactivity:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound 5-Ethyl-2-thienyl C₂₀H₁₆F₃N₃S ~411.4 (calc.) High lipophilicity (logP ~6.5 est.)
6-(4-Bromophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 4-Bromophenyl C₂₀H₁₃BrF₃N₃ 432.24 logP = 6.48; potential halogen bonding
6-(2-Furyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 2-Furyl C₁₈H₁₂F₃N₃O 343.31 Lower molecular weight; polar O atom
6-Chloro-3-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Chlorine C₁₆H₁₂ClF₃N₃ 326.3 β-Lactamase inhibition (IC₅₀ data)

Key Observations :

  • Thienyl vs.
  • Halogenated Derivatives : The bromophenyl analog (logP = 6.48) exhibits higher lipophilicity than the furyl derivative, which may improve membrane permeability .
  • Chlorine Substituents : Chlorine at position 6 (compound 33) reduces molecular weight and is associated with β-lactamase inhibitory activity, suggesting position 6 is critical for enzyme targeting .

Variations at Position 1 and 3

  • Position 1 (Phenyl Group) : The phenyl group is conserved in most analogs (e.g., compounds in ), but describes a dimethyl variant (1,3-dimethyl), which reduces steric hindrance and may alter pharmacokinetics .
  • Position 3 (Methyl Group) : The methyl group in the target compound is retained in analogs like Y503-4316 , but cyclopropyl or carboxylic acid substituents (e.g., ) introduce conformational rigidity or polarity .

Role of the Trifluoromethyl Group at Position 4

The trifluoromethyl group is a common feature in pyrazolo[3,4-b]pyridines due to its electron-withdrawing effects and metabolic stability. Examples include:

  • Compound 33 () : Retains trifluoromethyl at position 4, enabling β-lactamase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(5-ethyl-2-thienyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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